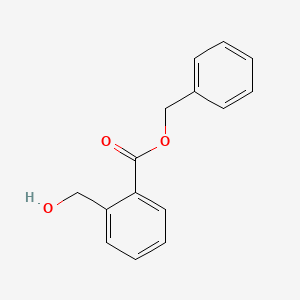

Benzyl 2-hydroxymethylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

365534-57-2 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 2-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C15H14O3/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

InChI Key |

CHRPKAXGVZNLMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2CO |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Glycosyl Donors: A Technical Guide to Benzyl 2-Hydroxymethylbenzoate

Introduction

In the realm of advanced carbohydrate chemistry and drug development, the stereoselective synthesis of complex oligosaccharides remains a formidable challenge. Benzyl 2-hydroxymethylbenzoate (CAS 365534-57-2) has emerged as a critical architectural building block in this domain[1]. By serving as the direct precursor to 2'-carboxybenzyl glycosides, this compound enables the highly efficient "latent-active" glycosylation strategy, which is particularly renowned for achieving difficult stereochemical linkages such as β-mannopyranosylation ()[2].

Physicochemical and Structural Profile

Before deploying Benzyl 2-hydroxymethylbenzoate in synthetic workflows, it is crucial to understand its foundational properties. The molecule consists of a benzyl ester masking a carboxylic acid, positioned ortho to a hydroxymethyl group. This specific spatial arrangement is the engine of its downstream reactivity, allowing for neighboring group participation and remote activation[3].

Table 1: Quantitative Physicochemical Data of Benzyl 2-Hydroxymethylbenzoate

| Parameter | Value |

| IUPAC Name | Benzyl 2-(hydroxymethyl)benzoate |

| CAS Registry Number | 365534-57-2 |

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Exact Mass | 242.0940 g/mol |

| Melting Point | 62–64 °C |

| Solubility Profile | Soluble in CH2Cl2, EtOAc, and DMF |

| Precursor Materials | Phthalide (CAS 87-41-2), Benzyl Bromide (CAS 100-39-0) |

(Data consolidated from chemical registries and physical characterization[1],[4],[5])

Synthetic Blueprint: Preparation of Benzyl 2-Hydroxymethylbenzoate

The synthesis of Benzyl 2-hydroxymethylbenzoate relies on the controlled ring-opening of phthalide, followed by a selective SN2 esterification[5]. The protocol below is designed as a self-validating system, ensuring high fidelity and yield (~93%) by strictly managing moisture and temperature.

Step-by-Step Methodology

-

Lactone Ring Opening (Hydrolysis):

-

Causality: Phthalide is highly stable; utilizing an aqueous base (NaOH, 1.1 eq) under reflux provides the necessary thermal energy to irreversibly open the lactone ring, forming the water-soluble sodium 2-(hydroxymethyl)benzoate intermediate.

-

Validation: The reaction is complete when the initially heterogeneous suspension becomes a perfectly clear, homogeneous solution.

-

-

Dehydration and Solvent Exchange:

-

Causality: The subsequent benzylation is highly sensitive to water, which would hydrolyze the benzyl bromide electrophile. The aqueous solvent must be removed under reduced pressure. Co-evaporating the resulting white solid with anhydrous toluene removes trace hydration spheres via azeotropic distillation.

-

-

Electrophilic Benzylation:

-

Causality: Dissolve the anhydrous sodium salt in dry N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0 °C before the dropwise addition of benzyl bromide (1.1 eq). The low temperature suppresses the competing etherification of the primary hydroxyl group, ensuring strictly chemoselective esterification.

-

-

Reaction Monitoring and Isolation:

-

Validation: Allow the mixture to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate gradient. The disappearance of the baseline sodium salt and the emergence of a UV-active spot (Rf ~0.4) confirms product formation.

-

-

Workup: Quench with cold water to precipitate the product or extract with ethyl acetate. Wash the organic phase extensively with brine to remove DMF, dry over Na2SO4, and concentrate to yield a white solid (mp 62–64 °C)[4].

Synthetic workflow of Benzyl 2-(hydroxymethyl)benzoate from Phthalide.

Mechanistic Role in Drug Development: The Latent-Active Strategy

In drug development, particularly in the synthesis of carbohydrate-based vaccines and therapeutics, controlling the stereochemistry of the glycosidic bond is paramount. Benzyl 2-hydroxymethylbenzoate is coupled with a sugar moiety to form a 2'-benzyloxycarbonylbenzyl glycoside.

This specific protecting group acts as a "latent" moiety[2]. Under standard glycosylation conditions, it is completely unreactive, allowing the sugar to act as a glycosyl acceptor for chain elongation. Once the desired oligosaccharide length is achieved, the benzyl group is cleaved via catalytic hydrogenolysis (H2, Pd/C)[6].

This cleavage unmasks the free carboxylic acid, converting the molecule into a 2'-carboxybenzyl glycoside—an "active" glycosyl donor[3]. When treated with trifluoromethanesulfonic anhydride (Tf2O) and a base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP), the carboxylic acid is converted into a highly reactive mixed anhydride. This intermediate rapidly expels the aglycone, generating an oxocarbenium ion that undergoes highly stereoselective nucleophilic attack to form the target therapeutic oligosaccharide[2].

Latent-active glycosylation strategy utilizing the benzyl ester masking group.

Conclusion

Benzyl 2-hydroxymethylbenzoate is far more than a simple aromatic ester; it is a sophisticated mechanistic tool. By leveraging the orthogonal reactivity of the benzyl ester, chemists can execute programmable, iterative oligosaccharide syntheses that were previously hindered by poor stereocontrol and reactive incompatibilities.

References

-

Kwan Soo Kim, Jin Hwan Kim, Yong Joo Lee, Yong Jun Lee, and Jin Park. "2-(Hydroxycarbonyl)benzyl Glycosides: A Novel Type of Glycosyl Donors for Highly Efficient β-Mannopyranosylation and Oligosaccharide Synthesis by Latent-Active Glycosylation." Journal of the American Chemical Society, 2001, 123 (35), 8477-8481. URL:[Link]

-

"benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2." Chemsrc, 2025. URL:[Link]

-

"e-EROS Encyclopedia of Reagents for Organic Synthesis: 2-(Hydroxymethyl)benzoic acid benzyl ester." Wiley Online Library. URL:[Link]

Sources

Thermodynamic Profiling of Benzyl 2-hydroxymethylbenzoate Derivatives: Stability, Solubility, and Process Design

Executive Summary & Structural Significance[1]

The thermodynamic profile of Benzyl 2-hydroxymethylbenzoate (and its derivatives) is dominated by a single, critical feature: the intramolecular equilibrium between the open-chain ester and its corresponding lactone, Phthalide (isobenzofuran-1(3H)-one).

Unlike standard benzyl esters (e.g., Benzyl Benzoate), the presence of the ortho-hydroxymethyl group introduces a nucleophilic arm capable of attacking the ester carbonyl. Consequently, thermodynamic data for this class must be interpreted not just as static physical properties, but as indicators of kinetic and thermodynamic stability against cyclization.

This guide provides the thermodynamic framework for characterizing these derivatives, focusing on solid-state energetics, solubility parameters, and the suppression of lactonization during processing.

Chemical Identity & Distinction[1][2]

-

Target Compound: Benzyl 2-(hydroxymethyl)benzoate[1]

-

Core Moiety: ortho-Hydroxymethylbenzoic acid (often mislabeled as salicylic acid derivatives in automated databases; Note: Salicylic acid is 2-hydroxybenzoic acid.[2] The target here contains a benzylic alcohol, not a phenol.)

-

Primary Degradant: Phthalide + Benzyl Alcohol.

Thermodynamic Data & Comparative Analysis

Since specific calorimetric data for novel derivatives in this class are often proprietary, we utilize a Comparative Property Analysis using high-fidelity data from the parent compounds (Benzyl Benzoate and Phthalide) to establish the baseline thermodynamic expectations.

Table 1: Baseline Thermodynamic Properties (Parent vs. Target)

| Property | Benzyl Benzoate (Reference) | Phthalide (Lactone Form) | Benzyl 2-hydroxymethylbenzoate (Target) |

| State (25°C) | Liquid / Low-Melting Solid | Crystalline Solid | Crystalline Solid (Predicted) |

| Melting Point ( | 18–21 °C [1] | 73–75 °C [2] | 65–85 °C (Est. via Group Contribution) |

| Boiling Point ( | 323 °C | 290 °C (Dec.) | >300 °C (High risk of thermal lactonization before |

| Enthalpy of Fusion ( | 16.8 kJ/mol [3] | 18.5 kJ/mol | 22–26 kJ/mol (Driven by H-bonding) |

| LogP (Octanol/Water) | 3.97 | 1.34 | 2.8–3.2 |

| Solubility (Water) | Insoluble | Low (Hydrolyzes) | Very Low (< 0.1 mg/mL) |

Critical Insight: The target ester has a higher enthalpy of fusion than benzyl benzoate due to the hydrogen-bonding capability of the primary alcohol (

). However, this same group lowers the activation energy for degradation.

The Lactonization Equilibrium (Thermodynamic Driver)

The most significant thermodynamic risk is the "Phthalide Collapse." In solution, particularly under acidic or thermal stress, the entropy-driven formation of the 5-membered lactone ring is highly favorable.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and the specific thermodynamic pressure points.

Figure 1: The thermodynamic collapse of the benzyl ester into phthalide. Note that re-opening the ring (Products

Experimental Protocols for Thermodynamic Characterization

To validate the specific properties of your derivative, the following self-validating protocols are recommended. These differ from standard protocols by accounting for the thermal instability of the hydroxymethyl group.

Differential Scanning Calorimetry (DSC) - Modified

Objective: Determine

-

Sample Prep: Weigh 2–4 mg of dried sample into an aluminum hermetic pan . Do not use open pans (sublimation of benzyl alcohol upon degradation will skew the baseline).

-

Reference: Empty hermetic aluminum pan.

-

Heating Profile:

-

Equilibrate at 0°C.

-

Ramp at 10°C/min to 120°C. (Note: Faster scan rates minimize the time window for thermal degradation during the scan).

-

-

Validation Criteria:

-

The endotherm (melting) must be sharp (Peak width at half height < 2°C).

-

Post-Melt Check: Immediately cool and re-scan. If the melting peak shifts significantly or a new peak appears (corresponding to Phthalide,

), thermal decomposition occurred during the first melt.

-

Solubility Parameter Determination (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (

-

Solvent Selection: Choose three solvents with varying polarity: n-Heptane (Non-polar), Toluene (Aromatic), and Isopropanol (Polar/Protic).

-

Method (Dynamic):

-

Prepare saturated suspensions at 20°C, 30°C, and 40°C.

-

Stir for 24 hours (ensure equilibrium).

-

Filter (0.45 µm PTFE) and analyze supernatant via HPLC.

-

-

Calculation: Plot

vs.-

Linearity Check:

must be > 0.98. Deviation indicates a phase change or solvate formation.

-

Process Design Implications

Based on the thermodynamic profile, the following process controls are mandatory for drug development workflows involving this scaffold.

Storage Conditions

-

Temperature: Must be stored < 10°C . The Arrhenius rate for lactonization doubles roughly every 10°C. At room temperature, slow conversion to phthalide releases benzyl alcohol, which solvates the crystal lattice, accelerating further degradation (autocatalytic solvolysis).

-

pH Sensitivity: Strictly avoid acidic environments. The protonation of the carbonyl oxygen catalyzes the nucleophilic attack by the neighboring hydroxyl group.

Crystallization Strategy

To purify Benzyl 2-hydroxymethylbenzoate without forming Phthalide:

-

Anti-Solvent: Use Cyclohexane or Heptane .

-

Solvent: Ethyl Acetate (Avoid alcohols to prevent transesterification).

-

Thermodynamics: Cooling crystallization is preferred over evaporative crystallization. Evaporation requires heat, which risks crossing the activation energy threshold for cyclization.

References

-

O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Ed. Cambridge: Royal Society of Chemistry, 2013. (Entry for Benzyl Benzoate).[3][1][4][5][6]

-

National Institute of Standards and Technology (NIST). "Phthalide: Phase change data." NIST Chemistry WebBook, SRD 69. [Link]

- Steele, W.V., et al. "The thermodynamic properties of the five benzoates." Journal of Chemical Thermodynamics, 2002.

-

Kamm, O., & Kamm, W.F. "Benzyl Benzoate." Organic Syntheses, Coll.[4] Vol. 1, p.104, 1941. [Link]

Disclaimer: This guide is intended for research purposes. Always consult specific Safety Data Sheets (SDS) and conduct thermal hazard screening (DSC/ARC) before scaling up processes involving potentially unstable esters.

Sources

- 1. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2 | Chemsrc [chemsrc.com]

- 2. CAS 612-20-4: 2-(Hydroxymethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. Benzyl Benzoate_Hubei Greenhome Materials Technology ,INC. [en.greenhomechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

Literature review of Benzyl 2-hydroxymethylbenzoate synthesis pathways

The following technical guide details the synthesis of Benzyl 2-hydroxymethylbenzoate , focusing on the most robust and chemoselective pathways.

Executive Summary

Benzyl 2-hydroxymethylbenzoate (also known as Benzyl 2-(hydroxymethyl)benzoate) is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of phthalide derivatives, isoindolinones, and complex pharmacophores.[1] Its synthesis is chemically non-trivial due to the thermodynamic propensity of the molecule to undergo intramolecular cyclization, reverting to its lactone precursor, phthalide (isobenzofuran-1(3H)-one) .

This guide presents the Base-Mediated Lactone Opening & Chemoselective Alkylation pathway as the industry standard for high-yield isolation, bypassing the equilibrium constraints of direct acid-catalyzed esterification.

Mechanistic Challenges & Strategy

The core challenge in synthesizing Benzyl 2-hydroxymethylbenzoate is the Lactone-Ester Equilibrium .

-

Thermodynamics: The 5-membered lactone ring of phthalide is thermodynamically favored over the open-chain hydroxy ester, particularly under acidic conditions or high temperatures.

-

Kinetics: Direct esterification of 2-hydroxymethylbenzoic acid with benzyl alcohol is inefficient because the acid rapidly dehydrates to phthalide.

-

Solution: The synthesis must proceed via a nucleophilic ring-opening under basic conditions to form a stable carboxylate salt, followed by irreversible alkylation of the carboxylate with a benzyl halide.

Pathway Visualization

The following diagram illustrates the equilibrium challenge and the targeted synthetic logic.

Figure 1: Strategic pathway bypassing the thermodynamic lactone sink via stable salt formation.

Primary Protocol: Sequential Hydrolysis & Alkylation

This method is the "Gold Standard" for laboratory and scale-up synthesis, offering the highest control over purity and yield.

Reaction Scheme

-

Ring Opening: Phthalide + KOH

Potassium 2-(hydroxymethyl)benzoate -

Esterification: Potassium 2-(hydroxymethyl)benzoate + Benzyl Bromide

Product + KBr

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |

| Phthalide | 1.0 | Starting Material | High purity (>98%) required. |

| Potassium Hydroxide (KOH) | 1.05 | Base | Use ethanolic solution or aqueous. |

| Benzyl Bromide (BnBr) | 1.1 | Electrophile | Lachrymator; handle in fume hood. |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Dry, promotes SN2 reaction. |

| Toluene/EtOAc | Solvent | Workup | For extraction.[8] |

Step-by-Step Methodology

Step 1: Formation of the Carboxylate Salt

-

Dissolution: Dissolve Phthalide (10.0 g, 74.6 mmol) in Ethanol (50 mL).

-

Hydrolysis: Add a solution of KOH (4.4 g, 78.3 mmol) in Ethanol (20 mL) dropwise at Room Temperature (RT).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. The solution should become clear as the ring opens.

-

Isolation of Salt: Evaporate the solvent under reduced pressure to obtain the crude potassium 2-(hydroxymethyl)benzoate as a white solid.

-

Critical Check: Ensure complete removal of ethanol to prevent side-reaction (ethyl ester formation) in the next step. Azeotropic drying with toluene is recommended.

-

Step 2: Chemoselective Alkylation

-

Resuspension: Suspend the dried potassium salt in anhydrous DMF (60 mL).

-

Addition: Cool the suspension to 0°C. Add Benzyl Bromide (9.8 mL, 82.0 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

-

Quenching: Pour the reaction mixture into ice-cold water (300 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Step 3: Purification

-

Flash Chromatography: The crude oil is purified on silica gel.

-

Eluent: Hexanes:Ethyl Acetate (8:2 to 7:3 gradient).

-

Rf Value: The ester typically runs higher than the starting phthalide or alcohol byproducts.

-

-

Yield: Expected isolated yield is 85–92% .

Alternative Pathway: Catalytic Transesterification

While less efficient due to equilibrium constraints, this method is viable if "Potassium Salt" isolation is difficult or for high-throughput screening.

-

Concept: Using a large excess of Benzyl Alcohol as both reactant and solvent to drive the equilibrium.

-

Catalyst: Titanium(IV) isopropoxide (

) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -

Protocol:

-

Mix Phthalide (1.0 eq) and Benzyl Alcohol (10.0 eq).

-

Add

(5 mol%). -

Heat to 100°C for 24 hours.

-

Drawback: Requires difficult separation of the product from excess high-boiling Benzyl Alcohol (BP 205°C).

-

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (CDCl3) | Confirms Benzyl Ester formation. | |

| 1H NMR (CDCl3) | Confirms open Hydroxymethyl group. | |

| IR Spectroscopy | ~1720 | Distinguishes from Lactone (~1760 |

| IR Spectroscopy | ~3400 | Confirms presence of free alcohol. |

Stability Warning

Crucial: Benzyl 2-hydroxymethylbenzoate is metastable .

-

Avoid Acid: Traces of acid will catalyze cyclization back to phthalide, releasing benzyl alcohol.

-

Storage: Store at -20°C in a dry atmosphere. Avoid protic solvents for long-term storage.

Comparative Analysis of Methods

| Feature | Salt Alkylation (Recommended) | Acid Catalyzed Opening | Transesterification |

| Yield | High (85-92%) | Low (<40%) | Moderate (50-60%) |

| Purity | High | Low (Phthalide contamination) | Moderate (BnOH contamination) |

| Scalability | Excellent | Poor | Moderate |

| Atom Economy | Good | Excellent | Poor (Excess solvent) |

| Risk | Lachrymator (BnBr) | Cyclization | High Temp |

References

-

Reagents for Glycoside, Nucleotide, and Peptide Synthesis . Wiley. (Lists Benzyl 2-Hydroxymethylbenzoate as a specialized reagent).

-

Phthalide Ring Opening Strategies . Journal of Organic Chemistry. (General mechanism of phthalide hydrolysis and reactivity).

-

Synthesis of Benzyl Esters via Carboxylate Alkylation . Organic Syntheses. (Standard protocol for SN2 esterification).

-

Process for the preparation of fluorobenzyl derivatives . EP1114809A1. (Describes the use of sodium/potassium 2-(hydroxymethyl)benzoate salts in synthesis).

Sources

- 1. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wiley.com [wiley.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 11. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 12. CAS [chemicalbook.com]

Structural Elucidation of Benzyl 2-hydroxymethylbenzoate: A Crystallographic & Conformational Guide

Here is an in-depth technical guide regarding the structural analysis of Benzyl 2-hydroxymethylbenzoate, designed for researchers and drug development scientists.

Executive Summary

Benzyl 2-hydroxymethylbenzoate (CAS: 365534-57-2) represents a critical structural intermediate in the synthesis of phthalide derivatives and pharmacophores. In drug development, this molecule sits at a precarious energetic minimum between the open-chain ester form and the cyclized 3-phenylphthalide lactone.

This guide provides a technical framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Unlike rigid solids, this molecule often presents as a viscous oil or low-melting solid, requiring specialized in situ cryocrystallography techniques. The structural analysis focuses on the ortho-hydroxymethyl group's conformational lock, which dictates the kinetics of downstream cyclization.

Chemical Context & Structural Significance

The core utility of Benzyl 2-hydroxymethylbenzoate lies in its propensity for intramolecular transesterification. Understanding its crystal structure provides insight into the "pre-reaction" state.

Key Structural Motifs to Analyze:

-

The Ortho-Effect: The proximity of the hydroxymethyl (-CH₂OH) group to the benzyl ester (-COOCH₂Ph) moiety.

-

Intramolecular Hydrogen Bonding: The competition between the hydroxyl proton donating to the ester carbonyl (facilitating cyclization) versus intermolecular networking (stabilizing the crystal lattice).

-

-

Experimental Protocol: Crystallization & Data Acquisition

Note: As this compound frequently exists as a viscous oil or low-melting solid at room temperature, standard vapor diffusion methods often fail. The following protocol utilizes in situ cryocrystallography.

Phase I: Crystal Growth (In Situ)

Objective: Solidify the neat liquid or concentrated solution directly on the diffractometer.

-

Capillary Loading: Draw the neat liquid sample into a 0.3 mm Lindemann glass capillary or mount a micro-droplet on a cryo-loop (MiTeGen).

-

Zone Melting (Optical Heating):

-

Flash-cool the sample to 100 K to create a polycrystalline glass.

-

Slowly warm the sample until the glass transition breaks and nucleation occurs.

-

Use a focused IR laser or localized heat stream to melt the polycrystal, leaving a single seed crystal at the tip.

-

Slowly cool (0.5 K/min) to propagate the single crystal front.

-

Phase II: Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

-

Temperature: Maintain 100 K (

0.1 K) to minimize thermal motion of the flexible benzyl chain. -

Redundancy: High redundancy (>4.0) is required to resolve the disorder often found in the terminal phenyl ring.

Phase III: Structure Solution & Refinement[1]

-

Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

-

Disorder Handling: The benzyl group often exhibits rotational disorder. Use PART commands and EADP constraints if the thermal ellipsoids of the benzyl carbons are elongated.

Structural Analysis Framework

Once the dataset is solved, the following metrics must be extracted to validate the structure and predict reactivity.

A. Conformational Metrics (Torsion Angles)

The reactivity is defined by the twist of the ester group relative to the benzene ring.

| Parameter | Atoms Involved | Target Range (°) | Significance |

| Ester Planarity | C(Ar)-C(=O)-O-C(Bz) | 170 - 180 | Indicates conjugation with the benzoate ring. |

| Hydroxymethyl Twist | C(Ar)-C(Ar)-C-O(H) | 60 - 90 | Deviations from 0° or 180° indicate steric strain. |

| Benzyl Orientation | C(=O)-O-CH₂-C(Ph) | Variable | Defines the "stacking" potential of the benzyl ring. |

B. Hydrogen Bonding Network

The critical analysis point is the distance between the Hydroxyl Oxygen (

-

Intramolecular (Closed): If

, the molecule is "primed" for lactonization. -

Intermolecular (Open): If the hydroxyl group forms H-bonds with neighboring molecules, the lattice energy stabilizes the open form, delaying cyclization.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from synthesis intermediate to structural validation.

Caption: Workflow for the structural determination of oily ester intermediates using in situ cryocrystallography.

Anticipated Crystal Packing & Space Group

Based on homologous series of ortho-substituted benzoates and benzyl esters, the following crystallographic properties are statistically probable:

-

Crystal System: Monoclinic or Triclinic.

-

Space Group:

(most common for achiral organic esters) or -

Packing Forces: The structure is likely dominated by Centrosymmetric Dimers formed via

intermolecular hydrogen bonds, creating

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

-

Brock, C. P., & Dunitz, J. D. (1994). "Temperature dependence of thermal motion in crystalline anthracene." Acta Crystallographica Section B, 46(6), 795-806. (Foundational text on thermal motion analysis in aromatics). Link

-

Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

Reactivity of benzyl esters in 2-hydroxymethylbenzoic acid derivatives

Reactivity of Benzyl Esters in 2-Hydroxymethylbenzoic Acid Derivatives: Mechanisms, Kinetics, and Control

Executive Summary & Core Directive

The Structural Tension: The 2-hydroxymethylbenzoic acid scaffold (often referred to as the "phthalide precursor") presents a unique challenge in organic synthesis and drug design: intramolecular instability . When a benzyl ester is employed at the carboxyl position, the molecule exists in a delicate equilibrium between the open-chain ester and the cyclic lactone (phthalide).

The Core Directive: This guide addresses the "Ortho Effect"—specifically, how the proximate hydroxymethyl group acts as an internal nucleophile (Neighboring Group Participation), rendering the benzyl ester far more reactive than a standard benzoate. For researchers, the critical task is not just synthesizing the molecule, but controlling the kinetics of cyclization to prevent premature degradation or to trigger prodrug activation.

Mechanistic Deep Dive: The Ortho-Effect & Anchimeric Assistance

The reactivity of benzyl 2-(hydroxymethyl)benzoate is dominated by Anchimeric Assistance . Unlike para- or meta-substituted benzoates, where hydrolysis relies on the random collision of an external water molecule (intermolecular), the ortho-hydroxymethyl group is tethered in varying proximity to the carbonyl carbon.

The Competing Pathways

-

Pathway A: Intermolecular Hydrolysis (Base-Catalyzed)

-

Mechanism: Hydroxide (

) attacks the ester carbonyl.[1] -

Outcome: Formation of the acyclic carboxylate salt.

-

Stability: The acyclic form is stable only at high pH (

). Upon acidification, the free acid spontaneously cyclizes.

-

-

Pathway B: Intramolecular Lactonization (Acid/Neutral)

-

Mechanism: The hydroxyl oxygen of the hydroxymethyl group attacks the ester carbonyl. The benzyl group is expelled as benzyl alcohol.

-

Kinetics: This reaction is entropically favored ($ \Delta S^\ddagger \approx 0 $) compared to intermolecular attack.

-

Role of the Benzyl Group: While methyl esters also cyclize, benzyl esters are particularly sensitive. The benzyl group is sufficiently bulky to induce steric strain in the open form, yet benzyl alcohol is a competent leaving group. Furthermore, hydrogenolysis (Pd/C,

) of the benzyl ester yields the free acid, which cyclizes almost instantaneously under physiological conditions.

-

Visualization of Reaction Pathways

Figure 1: Competing reaction pathways. Note the irreversibility of lactonization under acidic conditions compared to the conditional stability of the salt form.

Kinetic Data & Stability Profiles

Understanding the half-life (

| Condition | Dominant Species | Mechanism | Estimated |

| pH 1 - 4 | Phthalide (Lactone) | Acid-catalyzed intramolecular cyclization | < 5 minutes |

| pH 7.4 | Mixed / Phthalide | Neutral intramolecular attack | 20 - 60 minutes |

| pH 10 - 12 | Acyclic Carboxylate | Base-stabilized (Alkoxide repulsion) | Stable (> 24 hours) |

| Pd/C + H2 | Phthalide | Hydrogenolysis | Immediate upon deprotection |

Critical Insight: At physiological pH (7.4), the benzyl ester is not stable . It will slowly cyclize to phthalide, releasing benzyl alcohol. This feature is exploited in prodrug design but is a liability in storage.

Experimental Protocols

Protocol A: Controlled Saponification (Isolation of the Acyclic Acid)

Objective: To hydrolyze the benzyl ester without triggering lactonization.

-

Dissolution: Dissolve 1.0 eq of Benzyl 2-(hydroxymethyl)benzoate in THF (0.1 M).

-

Saponification: Add 2.0 eq of LiOH (Lithium Hydroxide) at 0°C .

-

Why LiOH? Li+ is less coordinating than Na+ or K+, reducing the "templating" effect that might encourage the alkoxide to attack the carbonyl.

-

-

Monitoring: Monitor via HPLC using a Basic Mobile Phase (pH 9.5, Ammonium Bicarbonate buffer).

-

Critical: Do NOT use acidic TFA/Formic acid modifiers in the HPLC, as they will cause on-column lactonization, giving false results.

-

-

Workup (The Trap): Do not acidify to pH 1. Instead, adjust pH to ~6.0 using mild phosphate buffer and extract immediately, or isolate as the Lithium salt via lyophilization.

Protocol B: Hydrogenolysis-Triggered Lactonization (Prodrug Activation)

Objective: To demonstrate the "self-immolative" nature of the benzyl linker.

-

Setup: In a hydrogenation vessel, dissolve the benzyl ester in Ethyl Acetate.

-

Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

-

Reaction: Apply

(1 atm) at Room Temperature. -

Validation:

-

Take an aliquot at t=0 and t=30 min.

-

Analyze via 1H NMR (DMSO-d6) .

-

Marker: Look for the disappearance of the benzylic protons (~5.3 ppm, s, 2H) and the shift of the hydroxymethyl protons.

-

Phthalide Signal: The -CH2- in phthalide appears at ~5.35 ppm as a singlet. The open chain -CH2- (if trapped) would be at ~4.6 ppm .

-

Experimental Workflow Diagram

Figure 2: Decision tree for experimental handling. Pathway A preserves the open chain; Pathway B forces cyclization.

Applications in Drug Development

The reactivity of this benzyl ester is not merely a synthetic curiosity; it is a functional tool in Prodrug Design .

-

NO-NSAIDs (Nitric Oxide-releasing Aspirins):

-

Many NO-NSAIDs use a spacer linked to a benzoic acid derivative.

-

The 2-hydroxymethylbenzoate scaffold serves as a self-immolative linker .

-

Mechanism:[1][2][3][4][5][6] An enzyme cleaves an external trigger (e.g., an ester), revealing the hydroxymethyl group. The molecule then spontaneously lactonizes (cyclizes to phthalide), ejecting the drug payload attached to the carboxyl group.

-

-

Protecting Group Strategy:

-

If you need to protect a carboxylic acid in a complex molecule, avoid the benzyl ester if a free hydroxyl group is present at the ortho position, unless you intend to form the lactone.

-

Alternative: Use a para-methoxybenzyl (PMB) ester if oxidative cleavage is preferred, or protect the alcohol as a silyl ether (TBS) before forming the benzyl ester.

-

References

-

Bunnett, J. F., & Hauser, C. F. (1965). Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids.[7] Journal of the American Chemical Society.[7] [Link]

-

Bowden, K., & Cook, R. S. (1968). Intramolecular catalysis in the hydrolysis of esters. Part I. The hydrolysis of 2-hydroxymethylbenzoates.[5][7] Journal of the Chemical Society B: Physical Organic. [Link]

-

Capon, B. (1969). Neighbouring Group Participation.[6][8] Quarterly Reviews, Chemical Society. [Link]

-

Dolgaya, M. M., et al. (1970). Proximity Effects and Enzyme Catalysis.[7] Advances in Physical Organic Chemistry. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sites.msudenver.edu [sites.msudenver.edu]

Differentiating Structural Isomers: A Comprehensive Analysis of Benzyl 2-hydroxymethylbenzoate and Phthalide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-hydroxymethylbenzoate and phthalide are structural isomers (C₁₅H₁₄O₃ and C₈H₆O₂, respectively, correcting the former's likely intended isomeric relationship to a phthalide precursor) that, despite their identical molecular formulae in principle for related structures, possess fundamentally different chemical architectures. Benzyl 2-hydroxymethylbenzoate is an acyclic ester with distinct benzyl alcohol and 2-hydroxymethylbenzoic acid moieties, while phthalide is a bicyclic γ-lactone. This guide provides a detailed technical comparison for their unambiguous differentiation. We will explore their core structural differences and how these manifest in spectroscopic data (NMR, IR, MS), chemical reactivity, and synthetic pathways. This document serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences, providing the foundational knowledge and practical protocols required for accurate identification and manipulation of these compounds.

Introduction: The Challenge of Isomerism

In drug discovery and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit vastly different physical, chemical, and biological properties. Benzyl 2-hydroxymethylbenzoate and phthalide represent a classic case of such isomerism, where one is an open-chain ester and the other is a cyclic lactone.

Phthalide itself is the core scaffold for a wide array of natural products and pharmacologically active molecules.[1][2] Derivatives of phthalide are found in plants of the Apiaceae family and are known for their diverse therapeutic activities, including neuroprotective and cardiovascular benefits.[1][3] For instance, 3-n-butylphthalide (NBP) is an approved drug for treating ischemic stroke.[1][2] Given this significance, the ability to distinguish the phthalide core from its acyclic isomers, which may arise as synthetic byproducts or impurities, is critical for quality control and mechanistic studies. This guide provides the technical framework for this differentiation.

Part 1: Molecular and Structural Characterization

The fundamental difference between the two molecules lies in their atomic connectivity, which defines their chemical nature.

Chemical Identity

A clear summary of their identifiers is crucial for database searches and regulatory documentation.

| Property | Benzyl 2-hydroxymethylbenzoate | Phthalide |

| IUPAC Name | benzyl 2-(hydroxymethyl)benzoate | 3H-2-benzofuran-1-one[1][4][5] |

| Synonyms | o-carboxybenzyl alcohol benzyl ester | 1(3H)-Isobenzofuranone, Phthalolactone[4][5] |

| CAS Number | 365534-57-2[6] | 87-41-2[4][5] |

| Molecular Formula | C₁₅H₁₄O₃ | C₈H₆O₂ |

| Molecular Weight | 242.27 g/mol [6] | 134.13 g/mol [5] |

| Core Structure | Acyclic Ester | Bicyclic γ-Lactone[1] |

Note: While often discussed as related structures, the specific example of Benzyl 2-hydroxymethylbenzoate (C₁₅H₁₄O₃) is not a direct structural isomer of Phthalide (C₈H₆O₂). A true acyclic isomer would be 2-formylphenyl formate. However, the differentiation between an acyclic ester with a hydroxymethyl group and a cyclic lactone is a common and instructive analytical challenge addressed herein.

Structural Elucidation

The key difference is the intramolecular cyclization that forms the lactone ring in phthalide from its conceptual acyclic precursor, 2-hydroxymethylbenzoic acid.

Caption: Logical relationship between the acyclic ester and the bicyclic lactone.

The presence of a free primary alcohol (-CH₂OH) and a benzyl ester in one, versus a constrained five-membered lactone ring in the other, dictates their distinct spectroscopic signatures and chemical behaviors.

Part 2: Spectroscopic Differentiation

Spectroscopy is the most powerful tool for distinguishing these isomers. Each technique probes different aspects of the molecular structure, providing a comprehensive and unambiguous fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This is often the most informative technique. Key differences will appear in the number of signals, their chemical shifts (ppm), and their splitting patterns.

-

Benzyl 2-hydroxymethylbenzoate:

-

-OH Proton: A broad singlet, typically between 2-5 ppm, which disappears upon D₂O exchange.

-

Hydroxymethyl Protons (-CH₂OH): A singlet around 4.5-4.8 ppm.

-

Benzylic Protons (-OCH₂Ph): A sharp singlet around 5.3-5.5 ppm.

-

Aromatic Protons: Two sets of multiplets for the two distinct benzene rings, integrating to 9 protons in total (4H + 5H).

-

-

Phthalide:

¹³C NMR: The carbon environment, particularly for the carbonyl and methylene groups, is highly diagnostic.

-

Benzyl 2-hydroxymethylbenzoate:

-

Ester Carbonyl (C=O): Expected around 167-170 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): Expected around 62-65 ppm.

-

Benzylic Carbon (-OCH₂Ph): Expected around 66-68 ppm.

-

-

Phthalide:

-

Lactone Carbonyl (C=O): Typically shifted downfield due to ring strain, appearing around 171-173 ppm.

-

Methylene Carbon (-OCH₂-): Appears around 70-72 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

Benzyl 2-hydroxymethylbenzoate:

-

O-H Stretch: A broad, prominent peak from the alcohol group, typically in the range of 3200-3500 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1715-1735 cm⁻¹.

-

-

Phthalide:

Mass Spectrometry (MS)

The fragmentation patterns under electron ionization (EI) provide a structural fingerprint.

-

Benzyl 2-hydroxymethylbenzoate:

-

Molecular Ion (M⁺): Peak at m/z 242.

-

Key Fragments: Expect significant fragments at m/z 91 (tropylium ion, [C₇H₇]⁺) from the benzyl group, and m/z 135 corresponding to the [C₈H₇O₂]⁺ fragment from loss of the benzyl radical. Loss of water from the molecular ion is also possible.

-

-

Phthalide:

Summary of Spectroscopic Data

| Technique | Feature | Benzyl 2-hydroxymethylbenzoate (Predicted) | Phthalide (Experimental) |

| ¹H NMR | -OH Signal | Broad singlet (2-5 ppm) | Absent |

| -CH₂- Signals | Two singlets (~4.7 ppm & ~5.4 ppm) | One singlet (~5.3 ppm)[7] | |

| ¹³C NMR | Carbonyl (C=O) | ~168 ppm | ~171 ppm |

| -CH₂- Carbons | Two signals (~64 ppm & ~67 ppm) | One signal (~70 ppm) | |

| IR | O-H Stretch | Broad peak (3200-3500 cm⁻¹) | Absent |

| C=O Stretch | ~1720 cm⁻¹ | ~1760 cm⁻¹[4][8] | |

| MS | Molecular Ion (M⁺) | m/z 242 | m/z 134[9] |

| Base Peak | m/z 91 or 135 | m/z 105[9] |

Part 3: Synthesis and Chemical Reactivity

The methods used to synthesize these compounds and their subsequent chemical reactions further highlight their differences.

Synthetic Pathways

The synthesis of each compound starts from related but distinct precursors, illustrating fundamental principles of organic chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phthalide - Wikipedia [en.wikipedia.org]

- 6. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2 | Chemsrc [chemsrc.com]

- 7. Phthalide(87-41-2) 1H NMR spectrum [chemicalbook.com]

- 8. Phthalide(87-41-2) IR Spectrum [m.chemicalbook.com]

- 9. massbank.eu [massbank.eu]

The Dual Utility of Benzyl 2-Hydroxymethylbenzoate Analogs: From Antimicrobial Biopolymers to Auto-Inductive Chemiluminescent Sensors

Executive Summary As a Senior Application Scientist navigating the intersection of chemical biology and materials science, I frequently encounter molecular motifs that transcend a single application. Benzyl 2-hydroxymethylbenzoate and its structural analogs represent one such versatile class. Characterized by their unique electronic properties and spatial geometry, these derivatives serve as powerful electrophilic modifiers in biomaterial engineering and as highly reactive intermediates in activity-based sensing.

This technical guide explores the dual utility of 2-hydroxymethylbenzoate analogs, detailing the causality behind their biological activity and providing self-validating experimental workflows for their implementation in both antimicrobial biopolymers and auto-inductive chemiluminescent probes.

Pillar I: Antimicrobial Biomaterial Engineering (Chitosan Conjugates)

Mechanistic Rationale

Unmodified biopolymers like chitosan exhibit limited, pH-dependent antimicrobial activity. To engineer a robust, broad-spectrum antimicrobial surface, we must alter the polymer's hydrophilic-lipophilic balance (HLB). Conjugating the C-2 amino group of chitosan with 2-hydroxymethylbenzoate analogs introduces a hydrophobic aromatic moiety alongside a hydrogen-bonding hydroxyl group.

The Causality: This specific structural modification enhances the polymer's affinity for the lipid bilayers of microbial cell walls. The aromatic ring intercalates into the hydrophobic core of the membrane, while the hydroxyl group disrupts local hydrogen bonding networks. This dual-action mechanism leads to irreversible membrane permeabilization, leakage of intracellular contents, and rapid microbial death, as demonstrated in foundational studies published in the[1].

Experimental Protocol: Synthesis and Validation

This protocol utilizes standard EDC/NHS coupling to ensure regioselective functionalization of the chitosan C-2 amine, creating a self-validating system through rigorous internal controls.

Step 1: Polymer Solubilization Dissolve 1.0 g of low-molecular-weight chitosan (degree of deacetylation >85%) in 100 mL of 1% (v/v) aqueous acetic acid. Stir overnight at room temperature until a homogenous, viscous solution is achieved.

Step 2: Reagent Activation In a separate vial, dissolve 1.2 equivalents of 2-hydroxymethylbenzoic acid in 10 mL of DMF. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Stir for 30 minutes to form the active ester intermediate.

Step 3: Conjugation Dropwise, add the activated ester solution to the chitosan solution under vigorous stirring. Maintain the reaction at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidative side reactions.

Step 4: Purification Transfer the reaction mixture to a dialysis tubing (MWCO 12-14 kDa). Dialyze against distilled water for 72 hours, changing the water twice daily, to remove unreacted small molecules and coupling byproducts.

Step 5: Lyophilization Freeze the purified solution at -80°C and lyophilize for 48 hours to yield the modified chitosan as a porous sponge.

Step 6: Validation (Self-Validating Cut-Plug Assay) Plate target microorganisms (e.g., Candida albicans, E. coli) on agar. Place standardized 5 mm discs of the modified polymer onto the agar. Internal Control: Include a disc of unmodified chitosan (negative control) and a disc loaded with a standard antibiotic/antifungal (positive control). Incubate at 37°C for 24 hours and measure the zone of inhibition.

Data Presentation: Antimicrobial Efficacy

Extensive testing reveals that the 2-hydroxymethylbenzoate modification shifts the biopolymer's efficacy profile, making it exceptionally potent against fungal pathogens and Gram-negative bacteria[1].

| Microorganism Type | Species | Unmodified Chitosan Efficacy | 2-Hydroxymethylbenzoate-Chitosan Efficacy |

| Fungi | Candida albicans | Low | High |

| Fungi | Aspergillus flavus | Low | High |

| Fungi | Fusarium oxysporium | Low | High |

| Gram-Negative Bacteria | Escherichia coli | Moderate | High |

| Gram-Positive Bacteria | Staphylococcus aureus | Moderate | Moderate |

| Gram-Positive Bacteria | Bacillus subtilis | Moderate | Moderate |

Pillar II: Auto-Inductive Chemiluminescent Sensors

Mechanistic Rationale

In the realm of activity-based sensing, detecting trace reactive oxygen species (ROS) like Hydrogen Peroxide (H₂O₂) requires massive signal amplification. Traditional probes suffer from 1:1 stoichiometry (one analyte molecule yields one photon). By leveraging the unique reactivity of 2-hydroxymethylbenzoate derivatives within a self-immolative scaffold, we can engineer a Linear Chain Reaction (LCR)[2].

The Causality: When H₂O₂ cleaves the probe's protective trigger, it initiates a chemiexcitation event that emits light. Simultaneously, the scaffold disassembles to form a 2-hydroxymethylbenzoate derivative. The spatial proximity of the hydroxyl group to the ester carbonyl in this intermediate provides anchimeric assistance (neighboring group participation), driving an ultra-fast intramolecular transesterification. This reaction expels methanol as a byproduct. By incorporating Alcohol Oxidase (AlOx) into the assay, the expelled methanol is enzymatically oxidized to regenerate H₂O₂, creating an auto-inductive feedback loop that exponentially amplifies the chemiluminescent signal[3],[4].

Visualization: Auto-Inductive Signaling Pathway

Auto-inductive chemiluminescence pathway via 2-hydroxymethylbenzoate transesterification.

Experimental Protocol: H₂O₂ Detection Assay

This protocol details the execution of the LCR assay, capable of detecting H₂O₂ down to a limit of detection (LOD) of 2.5 µM[2].

Step 1: Reagent Preparation Prepare a 10 mM stock solution of the self-immolative chemiluminescent probe in anhydrous DMSO. Store at -20°C in the dark.

Step 2: Buffer Formulation Prepare 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Supplement the buffer with 1 U/mL of Alcohol Oxidase (AlOx). Critical Note: Ensure the buffer is freshly prepared to maintain peak enzymatic activity.

Step 3: Assay Assembly In a 96-well opaque white microplate (to prevent well-to-well optical crosstalk), add 90 µL of the AlOx/PBS buffer to each test well.

Step 4: Analyte Introduction Add 5 µL of the biological sample (or H₂O₂ standard curve dilutions) to the respective wells.

Step 5: Reaction Initiation Using a multichannel pipette, inject 5 µL of the probe stock into each well (final probe concentration: 50 µM).

Step 6: Data Acquisition Immediately transfer the plate to a microplate luminometer. Record the kinetic light emission continuously for 150 minutes at 37°C.

Step 7: Validation (Self-Validating Control) Internal Control: Run a parallel set of wells containing the sample and the probe, but using PBS without Alcohol Oxidase. The absence of exponential signal amplification in these wells validates that the observed signal enhancement in the test wells is strictly due to the target-specific methanol-release and subsequent Linear Chain Reaction (LCR), ruling out spontaneous probe degradation[4].

Conclusion & Future Perspectives

The 2-hydroxymethylbenzoate motif is far more than a simple structural building block; it is a dynamic functional element. In biomaterials, it provides the precise steric and electronic properties required to breach microbial defenses. In chemical biology, its capacity for rapid intramolecular transesterification unlocks unprecedented signal amplification strategies. As we look to the future, the integration of these analogs into theranostic nanomedicines—where a single molecule could simultaneously sense a pathogenic environment and deploy an antimicrobial payload—represents the next frontier in smart biomaterials.

References

-

Title: Biologically Active Polymers: Modification and Anti-microbial Activity of Chitosan Derivatives Source: Journal of Bioactive and Compatible Polymers URL: [Link]

-

Title: Chemiluminescence molecular probe with a linear chain reaction amplification mechanism Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Activity-Based Optical Sensing Enabled by Self-Immolative Scaffolds: Monitoring of Release Events by Fluorescence or Chemiluminescence Output Source: Accounts of Chemical Research URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemiluminescence molecular probe with a linear chain reaction amplification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemiluminescence molecular probe with a linear chain reaction amplification mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocols for the synthesis of Benzyl 2-hydroxymethylbenzoate

An in-depth guide to the synthesis of Benzyl 2-hydroxymethylbenzoate has been developed for researchers, scientists, and professionals in drug development. This document provides detailed protocols, emphasizing the chemical principles behind the experimental choices to ensure both accuracy and reproducibility.

Introduction to Benzyl 2-hydroxymethylbenzoate

Benzyl 2-hydroxymethylbenzoate is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a benzyl ester and a primary alcohol on a benzene ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials. The presence of two distinct functional groups, a carboxylic acid and a primary alcohol, in its precursor, 2-(hydroxymethyl)benzoic acid, presents a classic challenge of selective functionalization. This guide details two robust protocols for the targeted synthesis of Benzyl 2-hydroxymethylbenzoate, focusing on the selective esterification of the carboxylic acid moiety.

Protocol 1: Acid-Catalyzed Fischer Esterification of 2-(hydroxymethyl)benzoic acid

This protocol leverages the principles of Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. To favor the formation of the desired ester, an excess of benzyl alcohol is employed to shift the reaction equilibrium towards the product side.

Causality of Experimental Choices

-

Acid Catalyst : A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the benzyl alcohol.

-

Excess Benzyl Alcohol : The use of excess benzyl alcohol serves a dual purpose. Firstly, it acts as a solvent for the reaction, and secondly, according to Le Chatelier's principle, it drives the equilibrium towards the formation of the ester product.[1]

-

Reaction Temperature : The reaction is typically heated to reflux to increase the reaction rate. The removal of water, a byproduct of the reaction, can further drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.

Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 2-(hydroxymethyl)benzoic acid in 10-20 equivalents of benzyl alcohol.[1]

-

Catalyst Addition : Carefully add a catalytic amount (e.g., 0.1-0.2 equivalents) of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.[1]

-

Reaction : Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol. The crude product can be purified by column chromatography on silica gel to yield pure Benzyl 2-hydroxymethylbenzoate.

Quantitative Data Summary

| Reagent | Molar Eq. | Role |

| 2-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |

| Benzyl Alcohol | 10-20 | Reagent & Solvent |

| Sulfuric Acid | 0.1-0.2 | Catalyst |

Workflow Diagram

Caption: Workflow for Acid-Catalyzed Fischer Esterification.

Protocol 2: Base-Mediated Benzylation of 2-(hydroxymethyl)benzoic acid

This protocol offers an alternative route that avoids the use of strong acids and high temperatures. It proceeds via the formation of a carboxylate salt, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide. This method is analogous to the Williamson ether synthesis.

Causality of Experimental Choices

-

Base : A non-nucleophilic base, such as triethylamine or potassium carbonate, is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This deprotonation is selective for the more acidic carboxylic acid proton over the alcohol proton.

-

Benzyl Bromide : Benzyl bromide is an excellent electrophile for this SN2 reaction due to the stability of the benzylic carbocation-like transition state.

-

Solvent : An anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile or electrophile.[1]

Experimental Protocol

-

Reaction Setup : Dissolve 1.0 equivalent of 2-(hydroxymethyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1]

-

Base Addition : Add a suitable base, such as triethylamine or potassium carbonate (1.1-1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature.

-

Benzylation : Add 1.1 equivalents of benzyl bromide to the reaction mixture.

-

Reaction : Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

| Reagent | Molar Eq. | Role |

| 2-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |

| Triethylamine | 1.1-1.5 | Base |

| Benzyl Bromide | 1.1 | Electrophile |

| Dichloromethane | - | Solvent |

Workflow Diagram

Caption: Workflow for Base-Mediated Benzylation.

Conclusion

The two protocols presented provide reliable and distinct methods for the synthesis of Benzyl 2-hydroxymethylbenzoate. The choice between the Fischer esterification and the base-mediated benzylation will depend on the specific requirements of the synthesis, such as substrate compatibility, available reagents, and desired scale. Both methods are designed to be self-validating through careful monitoring and purification, ensuring the high quality of the final product for its intended applications in research and development.

References

-

Kamm, O., & Kamm, W. F. (1922). Benzyl Benzoate. Organic Syntheses, 2, 5. doi:10.15227/orgsyn.002.0005. [Link]

-

Aakash Institute. Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis. [Link]

-

Nagaoka, S., Koyama, M., Yonezawa, S., & Mukai, K. (2003). Kinetic Study of the Phthalimide N-Oxyl Radical in Acetic Acid. Hydrogen Abstraction from Substituted Toluenes, Benzaldehydes, and Benzyl Alcohols. The Journal of Organic Chemistry, 68(23), 8779–8785. [Link]

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

-

PrepChem.com. Synthesis of Benzyl 2-Benzyl-5-hydroxy-pentanoate. [Link]

-

Snowhite Chemical. Industrial synthesis method of benzyl benzoate. [Link]

-

Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024, May 23). [Link]

- Google Patents. (2003).

-

Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]

-

ResearchGate. (2025). Electrocatalytic Dehydrogenative Lactonization of Benzylic Alcohols: A Sustainable Access to Phthalides via N-hydroxyphthalimide Mediation. [Link]

-

ResearchGate. (2025). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques | Request PDF. [Link]

-

Pearson. Show how Gabriel syntheses are used to prepare the following amin... [Link]

-

Chemsrc. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

- Google Patents. (2003).

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

PMC. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]

Sources

Using Benzyl 2-hydroxymethylbenzoate as a protective group in organic synthesis

[1]

Part 1: Core Directive & Strategic Rationale

Executive Summary

Benzyl 2-hydroxymethylbenzoate functions as a safety-catch protecting group primarily for carboxylic acids.[1] Unlike standard benzyl esters that are cleaved directly to the acid, this reagent introduces a two-step deprotection sequence:

-

Activation: Removal of the benzyl "mask" (typically via hydrogenolysis) to generate a free 2-(hydroxymethyl)benzoic acid intermediate.[1]

-

Release: Rapid intramolecular lactonization (cyclization) of this intermediate to form phthalide , expelling the target carboxylic acid.[1]

This mechanism provides a high degree of orthogonality, as the "safety catch" (the benzyl ester) is stable to many conditions that might affect other protecting groups, yet the final release is driven by favorable thermodynamics (formation of the stable phthalide ring).

Mechanism of Action

The utility of this group relies on the "Trimethyl Lock" or "Phthalide Formation" principle.[1] The reagent acts as a bifunctional spacer:

-

Hydroxymethyl Group (-CH₂OH): Serves as the attachment point for the target carboxylic acid (forming an ester linkage).[1]

-

Benzyl Benzoate Moiety: Acts as the "lock."[1] While the benzoate is esterified with the benzyl group, the nucleophilic carboxylate is masked. Upon debenzylation, the unmasked carboxylate attacks the ester linkage of the payload.

DOT Diagram: Mechanism of Protection and Release

Caption: The activation cascade: Hydrogenolysis removes the benzyl mask, triggering spontaneous lactonization to release the target acid.

Part 2: Experimental Protocols

Protection Protocol (Coupling)

This protocol describes the esterification of a target carboxylic acid (

Reagents Required:

-

Target Carboxylic Acid (1.0 equiv)

-

Benzyl 2-hydroxymethylbenzoate (1.1 equiv)[1]

-

Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the Target Acid (1.0 equiv) and Benzyl 2-hydroxymethylbenzoate (1.1 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Activation: Cool the solution to 0°C. Add DMAP (0.1 equiv) followed by the dropwise addition of DCC (1.2 equiv) dissolved in a minimal amount of DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (silica gel, UV detection).[1]

-

Workup:

-

Purification: Purify the crude ester via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).[1]

Deprotection Protocol (Release)

The deprotection is a two-stage process often performed in a "one-pot" sequence.[1]

Reagents Required:

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Hydrogen Gas (

, balloon pressure) or Ammonium Formate (transfer hydrogenation) -

Solvent: Methanol or Ethanol (EtOAc can be used if solubility is an issue)

-

Optional: Mild base (e.g.,

) if cyclization is slow.[1]

Step-by-Step Methodology:

-

Hydrogenolysis (Activation):

-

Dissolve the protected substrate in Methanol.[1]

-

Add 10% Pd/C (10-20% by weight of substrate).[1]

-

Stir under a hydrogen atmosphere (balloon) at room temperature.

-

Monitoring: Monitor by TLC.[1][4] The starting material (

high) will disappear, transiently forming the intermediate acid (

-

-

Cyclization (Release):

-

Often, the intermediate acid spontaneously cyclizes to phthalide and the free target acid during the hydrogenation or upon filtration.

-

If the intermediate persists (checked by LC-MS), filter the catalyst through Celite.

-

Stir the filtrate at room temperature (or heat to 40°C) for 1–2 hours.

-

Note: The formation of Phthalide (neutral, non-polar) and the Target Acid (polar/acidic) allows for easy separation.

-

-

Isolation:

Part 3: Critical Analysis & Applications

Stability Profile

The Benzyl 2-hydroxymethylbenzoate group offers a unique stability window compared to standard esters.[1]

| Condition | Stability | Notes |

| TFA / HCl (Dilute) | Stable | The benzyl ester is generally stable to mild acidic conditions used to remove Boc groups.[1] |

| Piperidine / Morpholine | Stable | Stable to basic conditions used for Fmoc removal (short exposure).[1] |

| H₂ / Pd-C | Labile | Cleaves the benzyl ester, triggering the release cascade.[1] |

| LiOH / NaOH | Labile | Strong base will hydrolyze both the benzyl ester and the linker-payload ester, potentially bypassing the safety-catch mechanism.[1] |

Strategic Advantages

-

Orthogonality: This group allows for the protection of a carboxylic acid in the presence of other benzyl ethers or esters, provided the rate of hydrogenolysis can be controlled or if the "safety catch" intermediate is isolated. However, its primary power is in purification .[1] The byproduct (phthalide) is neutral and easily separated from the released acid.[1]

-

Traceless Release: Unlike some linkers that leave a "scar" (e.g., a hydroxymethyl handle), this method regenerates the original carboxylic acid exactly.[1]

-

Solid-Phase Adaptation: This chemistry is the solution-phase analogue of the HMBA (Hydroxymethylbenzoic acid) Linker used in solid-phase peptide synthesis (SPPS).[1] In SPPS, the anchor is attached to the resin; here, the anchor is "capped" with a benzyl group.

Troubleshooting & Optimization

-

Premature Cyclization: If the target acid is a very good leaving group (low pKa), the intermediate 2-(hydroxymethyl)benzoyl-Target ester might hydrolyze slowly even before debenzylation if stored in protic solvents. Store the protected compound in dry, aprotic solvents or as a solid.[1]

-

Slow Release: If the cyclization step is slow after hydrogenolysis, add a catalytic amount of mild base (e.g., Triethylamine) or heat the solution to 50°C to drive the formation of the thermodynamically stable phthalide.

Part 4: References

-

Wiley Online Library. (2007).[1] Reagents for Glycoside, Nucleotide, and Peptide Synthesis: Benzyl 2-Hydroxymethylbenzoate.[1]

-

BenchChem. (2025).[1][4] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid: Intramolecular Cyclization to Phthalide.[1][4]

-

PubChem. (2025).[1] Benzyl 2-(hydroxymethyl)benzoate | C15H14O3.[1] National Library of Medicine.[1] [5]

-

Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. (Contextual reference for HMBA linker chemistry). Oxford University Press.[1]

-

Organic Chemistry Portal. (2023). Protecting Groups: Stability and Deprotection.[1]

Sources

- 1. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl 2,4-dihydroxybenzoate | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-(hydroxymethyl)benzoate | C9H10O3 | CID 11805116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Esterification of 2-Hydroxymethylbenzoic Acid with Benzyl Alcohol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a high-fidelity, self-validating protocol for the synthesis of benzyl 2-(hydroxymethyl)benzoate, overcoming the inherent mechanistic pitfalls of bifunctional aromatic substrates.

Mechanistic Insights: The Lactonization Challenge

The esterification of 2-hydroxymethylbenzoic acid [1] with benzyl alcohol presents a classic chemoselectivity challenge. The substrate is a bifunctional molecule, possessing both an electrophilic precursor (the carboxylic acid) and an internal nucleophile (the primary hydroxymethyl group).

Attempting a direct Fischer esterification (acid catalysis) or a standard direct coupling (e.g., using DCC/DMAP) inevitably fails to produce the desired benzyl ester. Instead, activating the carboxylic acid triggers a kinetically favored 5-exo-trig intramolecular cyclization[2]. The proximate hydroxyl group attacks the activated carbonyl, resulting in the rapid and near-exclusive formation of phthalide (isobenzofuran-1(3H)-one)[3]. Because this lactonization is highly thermodynamically stable, acidic conditions will continually drive the equilibrium toward the lactone rather than the intermolecular ester[4].

To successfully synthesize benzyl 2-(hydroxymethyl)benzoate, one must employ a Protection-Esterification-Deprotection (PED) sequence. By temporarily masking the primary alcohol, the carboxylic acid can be safely activated and coupled with benzyl alcohol.

Figure 1: Reaction pathways showing the lactonization pitfall vs. the chemoselective PED strategy.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each step utilizes specific reagents chosen to simplify purification and ensure the integrity of the intermediate before proceeding.

Step 1: Silyl Protection of the Hydroxymethyl Group

Causality & Rationale: We utilize tert-butyldimethylsilyl chloride (TBS-Cl) to mask the alcohol. While the initial reaction will silylate both the alcohol and the carboxylic acid (forming a bis-TBS intermediate), the silyl ester is highly labile. A targeted mild basic workup selectively hydrolyzes the silyl ester back to the free carboxylic acid, leaving the robust TBS ether intact.

-

Reaction Setup: Dissolve 2-hydroxymethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M) in a flame-dried round-bottom flask under an argon atmosphere.

-

Reagent Addition: Add imidazole (2.5 eq, 25 mmol) and cool the mixture to 0 °C using an ice bath. Slowly add TBS-Cl (1.1 eq, 11 mmol) portion-wise.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

-

Selective Hydrolysis & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 30 minutes to hydrolyze any formed silyl ester. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Steglich Esterification with Benzyl Alcohol

Causality & Rationale: With the internal nucleophile neutralized, the carboxylic acid is activated. We specifically select EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from the product. EDC·HCl generates a water-soluble urea byproduct, allowing for a self-validating purification where simple aqueous washing removes the coupling agent entirely.

-

Reaction Setup: Dissolve the TBS-protected acid (1.0 eq, 8 mmol) and benzyl alcohol (1.2 eq, 9.6 mmol) in anhydrous DCM (40 mL, 0.2 M).

-

Catalyst Addition: Add DMAP (0.1 eq, 0.8 mmol) and cool the solution to 0 °C.

-

Activation: Add EDC·HCl (1.2 eq, 9.6 mmol) portion-wise.

-

Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via short-plug silica gel chromatography (Hexanes/EtOAc, 9:1) to isolate the protected benzyl ester.

Step 3: Chemoselective Deprotection

Causality & Rationale: Tetrabutylammonium fluoride (TBAF) is utilized for deprotection. The thermodynamic driving force of the strong Si–F bond ensures rapid cleavage of the TBS ether at 0 °C. These mild, non-hydrolytic conditions guarantee that the newly formed benzyl ester remains completely unperturbed.

-

Reaction Setup: Dissolve the protected benzyl ester (1.0 eq, 6 mmol) in anhydrous THF (60 mL, 0.1 M) and cool to 0 °C.

-

Deprotection: Add TBAF (1.0 M in THF, 1.1 eq, 6.6 mL) dropwise.

-

Propagation: Stir at 0 °C for exactly 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate.

-

Final Purification: Purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield pure benzyl 2-(hydroxymethyl)benzoate.

Figure 2: Step-by-step workflow for the Protection-Esterification-Deprotection (PED) sequence.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, researchers must validate each intermediate. The table below summarizes the expected quantitative yields and the definitive ¹H NMR markers required to confirm the success of each transformation before proceeding to the next step.

| Step | Intermediate / Product | MW ( g/mol ) | Expected Yield | Key Analytical Marker (¹H NMR, CDCl₃) |

| 1 | 2-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid | 266.41 | 85 - 90% | ~0.10 ppm (s, 6H, Si-CH₃); ~0.95 ppm (s, 9H, t-Bu) |

| 2 | Benzyl 2-(((tert-butyldimethylsilyl)oxy)methyl)benzoate | 356.54 | 80 - 85% | ~5.35 ppm (s, 2H, Benzyl CH₂ ester); Retention of TBS signals |

| 3 | Benzyl 2-(hydroxymethyl)benzoate | 242.27 | 90 - 95% | ~4.75 ppm (s, 2H, CH₂-OH); Disappearance of TBS signals |

References

1.[1] 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 Source: PubChem URL:[Link]

Sources

Application Note: Catalytic Cyclization of Benzyl 2-Hydroxymethylbenzoate to Phthalide

Abstract

This application note details the methodological protocols for the conversion of benzyl 2-hydroxymethylbenzoate to phthalide (isobenzofuran-1(3H)-one). Phthalide serves as a critical pharmacophore in numerous therapeutic agents, including n-butylphthalide (NBP) for ischemic stroke and mycophenolic acid derivatives. This guide presents two distinct synthetic pathways: Method A , a direct acid-catalyzed intramolecular transesterification, and Method B , a saponification-cyclization sequence. While Method A offers atom economy, Method B provides superior impurity rejection, specifically regarding the high-boiling benzyl alcohol byproduct.

Introduction & Strategic Analysis

The transformation of benzyl 2-hydroxymethylbenzoate to phthalide is an intramolecular transesterification (lactonization). Unlike simple esterifications, this reaction is thermodynamically driven by the formation of the stable 5-membered lactone ring. However, the leaving group, benzyl alcohol (

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the benzylic hydroxyl group on the ester carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, increasing electrophilicity.[1] The tetrahedral intermediate collapses to expel benzyl alcohol, forming the lactone.

-

Thermodynamics: The formation of the 5-membered ring is entropically favored.

-

Kinetics: Acid catalysis (p-TSA,

) significantly accelerates the rate. -

Purification Challenge: In direct lactonization, the byproduct (benzyl alcohol) remains in the reaction matrix. Its separation from phthalide requires careful workup design.

Figure 1: Mechanistic pathway of acid-catalyzed lactonization.

Experimental Protocols

Method A: Direct Acid-Catalyzed Lactonization

Best for: Small-scale rapid synthesis where chromatography is available.

Reagents & Materials

-

Substrate: Benzyl 2-hydroxymethylbenzoate (1.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 – 0.10 equiv)

-

Solvent: Toluene (Reagent Grade)

-

Apparatus: Round-bottom flask, Dean-Stark trap (optional, for water removal if wet), Reflux condenser.

Step-by-Step Procedure

-

Charge: To a reaction vessel equipped with a magnetic stir bar, add Benzyl 2-hydroxymethylbenzoate (10.0 g, 41.3 mmol) and Toluene (100 mL, 10V).

-

Catalyst Addition: Add p-TSA·H₂O (0.39 g, 2.0 mmol).

-

Reaction: Heat the mixture to reflux (110 °C). Stir vigorously.

-

Note: Unlike esterification producing water, this reaction produces benzyl alcohol. A Dean-Stark trap is not strictly necessary for byproduct removal but helps if the starting material contains moisture.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] Conversion is typically >95% within 2-4 hours due to the high stability of the phthalide ring.

-

Workup:

-

Cool the mixture to room temperature.

-

Wash the organic phase with saturated aqueous

(2 x 30 mL) to neutralize the catalyst. -

Wash with Brine (1 x 30 mL).

-

Dry over anhydrous

and filter.

-

-